molecular formula C17H21N3O2S B2577062 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1797701-92-8

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2577062
CAS No.: 1797701-92-8
M. Wt: 331.43
InChI Key: VUVJTAKOEIBBSB-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a thiophene ring connected through a urea linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a methoxy group through nucleophilic substitution reactions.

    Coupling with Phenyl and Thiophene Rings: The methoxypiperidine intermediate is then coupled with a phenyl ring and a thiophene ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and reduced urea derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is dependent on its interaction with specific molecular targets. It may act by:

    Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Pathway Modulation: The compound can influence various cellular pathways, affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(furan-2-yl)urea and 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(pyridin-2-yl)urea share structural similarities but differ in the heterocyclic ring attached to the urea linkage.

    Uniqueness: The presence of the thiophene ring in this compound imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-4-2-10-20(12-15)14-8-6-13(7-9-14)18-17(21)19-16-5-3-11-23-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVJTAKOEIBBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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